molecular formula C9H5BrFNO B13695904 3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile

3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile

Cat. No.: B13695904
M. Wt: 242.04 g/mol
InChI Key: TVLQQEUSCKEWQW-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C9H5BrFNO It is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with a nitrile group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 3-(2-Bromo-5-fluorophenyl)-3-aminopropanenitrile.

    Oxidation: Formation of 3-(2-Bromo-5-fluorophenyl)-3-oxopropanoic acid.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The nitrile and ketone groups can undergo nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-5-fluorophenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for synthetic chemistry and drug discovery.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5BrFNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5H,3H2

InChI Key

TVLQQEUSCKEWQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CC#N)Br

Origin of Product

United States

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